molecular formula C18H18N2O2 B1622576 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid ethyl ester CAS No. 81265-53-4

2-(p-(2H-Indazol-2-yl)phenyl)propionic acid ethyl ester

Cat. No. B1622576
CAS RN: 81265-53-4
M. Wt: 294.3 g/mol
InChI Key: CIZNHRGXNNFZJV-UHFFFAOYSA-N
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Description

This compound, also known as M.G.18747, is a derivative of benzeneacetic acid . It has a molecular formula of C18H18N2O2 and a molecular weight of 294.35 .


Molecular Structure Analysis

The molecular structure of this compound consists of an indazole ring attached to a phenyl group, which is further connected to a propionic acid ethyl ester group . The molecular formula is C18H18N2O2 .

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods, chemical properties, and potential applications. Given the therapeutic potential of similar compounds , it may be worthwhile to investigate its potential uses in medical or pharmaceutical contexts.

properties

IUPAC Name

ethyl 2-(4-indazol-2-ylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-3-22-18(21)13(2)14-8-10-16(11-9-14)20-12-15-6-4-5-7-17(15)19-20/h4-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZNHRGXNNFZJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601001891
Record name Ethyl 2-[4-(2H-indazol-2-yl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601001891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(p-(2H-Indazol-2-yl)phenyl)propionic acid ethyl ester

CAS RN

81265-53-4
Record name Propionic acid, 2-(p-(2H-indazol-2-yl)phenyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081265534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-[4-(2H-indazol-2-yl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601001891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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